molecular formula C13H17FO2 B2827527 Ethyl 3-(4-fluorophenyl)-2-methylbutanoate CAS No. 2107198-78-5

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate

Cat. No.: B2827527
CAS No.: 2107198-78-5
M. Wt: 224.275
InChI Key: ADESQKOOUKEVNB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate is a fluorinated ester derivative characterized by a 4-fluorophenyl group attached to the third carbon of a 2-methylbutanoate backbone. Fluorinated aromatic esters are of interest in pharmaceutical and agrochemical industries due to enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . However, specific data on this compound’s synthesis, applications, or biological activity are absent in the provided sources.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-4-16-13(15)10(3)9(2)11-5-7-12(14)8-6-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESQKOOUKEVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-2-methylbutanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)-2-methylbutanoic acid.

    Reduction: 3-(4-fluorophenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-2-methylbutanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorophenyl group can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-(4-fluorophenyl)-2-methylbutanoate and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Source/Application Odor Activity Value (OAV) or Significance
This compound* C₁₃H₁₇FO₂ 224.27 g/mol Fluorophenyl, ester, branched alkyl Hypothetical/Synthetic Not reported
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 g/mol Ester, branched alkyl Pineapple pulp/core (natural aroma) OAV: 1,693.33 (highest in pineapple pulp)
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅FO₄ 254.26 g/mol Fluorophenyl, ketone, ester Synthetic (CAS 1402232-56-7) Pharmaceutical intermediates
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate C₁₃H₁₈FNO₂ 239.29 g/mol Fluorophenyl, amine, ester Synthetic (CAS 1153450-62-4) Potential bioactive molecule
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 g/mol Thioether, ester Pineapple core/pulp (natural aroma) OAV: Significant contributor to aroma

*Note: Data for this compound inferred from structural analogs.

Key Comparative Insights:

Structural Features: Fluorophenyl vs. Non-Fluorinated Esters: The presence of a 4-fluorophenyl group distinguishes this compound from non-fluorinated esters like ethyl 2-methylbutanoate. Fluorination typically increases lipophilicity and metabolic stability, making such compounds relevant in drug design . Functional Group Diversity: Ethyl 3-(methylthio)propanoate (from pineapple) contains a sulfur-based thioether group, contributing to its distinct aroma profile, while fluorinated synthetic analogs (e.g., ) incorporate ketones or amines for specialized applications .

Natural vs. Synthetic Origins: Ethyl 2-methylbutanoate and ethyl 3-(methylthio)propanoate are naturally occurring in pineapple pulp and core, with high OAVs indicating their dominance in fruity, sweet aromas . Fluorinated analogs (e.g., ) are synthetic, suggesting applications beyond flavor chemistry, such as in pharmaceuticals or agrochemicals.

Odor and Bioactivity: Ethyl 2-methylbutanoate’s exceptionally high OAV (1,693.33) underscores its role as a key aroma compound in pineapple, whereas fluorinated esters lack reported odor data but may exhibit bioactivity due to their structural complexity .

Biological Activity

Ethyl 3-(4-fluorophenyl)-2-methylbutanoate is an organic compound notable for its potential biological activity, particularly in pharmacological applications. This compound features a fluorinated aromatic ring, which often enhances its interaction with biological targets, including enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C13H15F1O2
  • Molecular Weight : 224.26 g/mol
  • Structure : The compound consists of an ethyl ester linked to a 4-fluorophenyl group and a branched alkyl chain.

This compound primarily acts as a substrate for esterases in biological systems. Upon hydrolysis, it releases the corresponding acid and alcohol, which can further participate in various biochemical pathways. The presence of the fluorophenyl group may modulate the activity of certain enzymes or receptors, leading to altered physiological responses.

Enzyme Interactions

Research indicates that this compound can influence enzyme-catalyzed reactions. For instance, it can serve as a substrate for esterases, leading to significant hydrolysis under physiological conditions. This property is crucial for understanding its metabolic pathways and potential therapeutic applications.

Pharmacological Applications

The biological activity of this compound has been investigated in various studies:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Esterification : The formation of the ethyl ester from the corresponding acid.
  • Fluorination : Introduction of the fluorine atom to enhance biological activity.
  • Functional Group Modifications : Alterations to improve solubility and bioavailability.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateSimilar backbone with a ketonePotentially increased reactivity due to carbonyl group
Ethyl 4-fluorobenzoylacetateBenzoyl instead of butanoateNotable for anti-inflammatory effects

The unique properties imparted by the fluorinated phenyl group make this compound a valuable intermediate in medicinal chemistry.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research highlights its potential:

  • A study demonstrated that compounds with similar structures showed IC50 values indicating effective inhibition of cancer cell proliferation, suggesting that modifications to this compound could yield potent anticancer agents .
  • Investigations into enzyme interactions have revealed that the hydrolysis rates can be significantly influenced by structural variations in the ester group, which may lead to different biological outcomes.

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